molecular formula C12H14NO4- B555357 H-Glu-OBzl CAS No. 13030-09-6

H-Glu-OBzl

Cat. No.: B555357
CAS No.: 13030-09-6
M. Wt: 236.24 g/mol
InChI Key: HFZKKJHBHCZXTQ-JTQLQIEISA-M
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Description

H-Glu-OBzl is an organic compound with a unique structure that includes an amino group, a benzyloxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-OBzl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzyl alcohol derivatives.

    Formation of Intermediate Compounds:

    Oxidation and Reduction Reactions: The intermediate compounds undergo oxidation to introduce the ketone functional group, followed by reduction reactions to achieve the desired stereochemistry.

    Final Deprotection: The final step involves the removal of protecting groups to yield the target compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

H-Glu-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

H-Glu-OBzl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Properties

CAS No.

13030-09-6

Molecular Formula

C12H14NO4-

Molecular Weight

236.24 g/mol

IUPAC Name

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoate

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1/t10-/m0/s1

InChI Key

HFZKKJHBHCZXTQ-JTQLQIEISA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])N

SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N

Synonyms

H-Glu-OBzl; 13030-09-6; 1-BenzylL-Glutamate; (S)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-GlutamicAcid1-BenzylEster; HFZKKJHBHCZXTQ-JTQLQIEISA-N; l-glutamicacidalpha-benzylester; l-Glutamicacid,monobenzylester; AmbotzHAA6710; PubChem14921; KSC491O4L; SCHEMBL124387; CTK3J1745; L-glutamicacid-mono-benzylester; MolPort-003-983-025; ZINC2384850; AKOS015902939; AKOS015924090; DS-2288; RTR-004132; AK-47357; AM014493; AJ-114242; AM20020382; B2996

Origin of Product

United States

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